(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

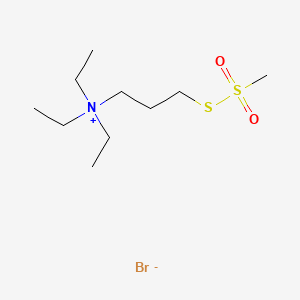

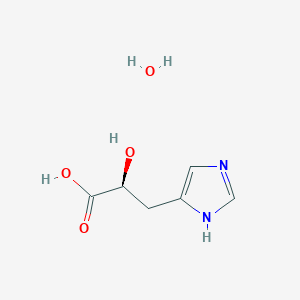

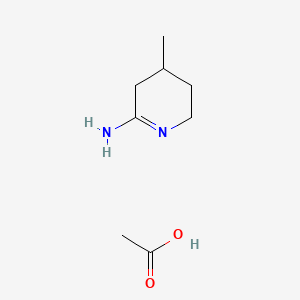

“(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” is a sulfhydryl-reactive compound that is useful for reversibly sulfenylating thiol-containing molecules . It is a small compound that enables cysteines and other sulfhydryl groups to be reversibly blocked to facilitate the study of enzyme activation and other protein functions .

Synthesis Analysis

The synthesis of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the reaction of MMTS with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3) . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .Molecular Structure Analysis

The molecular structure of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .Chemical Reactions Analysis

The primary chemical reaction of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” involves the conversion of sulfhydryl groups on cysteine side chains into -S-S-CH3 . This reaction is reversible with DTT or TCEP, restoring the free sulfhydryl .Physical And Chemical Properties Analysis

The physical and chemical properties of “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

Protein Modification

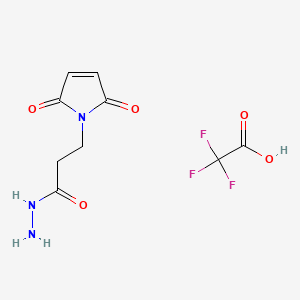

MTSSL is used in protein modification . It is a small compound that reversibly blocks cysteines and other sulfhydryl groups, enabling the study of enzyme activation and other protein functions . It converts sulfhydryl groups on cysteine side chains into -S-S-CH3 .

Enzyme Activation Studies

MTSSL is used to study enzyme activation . By blocking cysteines and other sulfhydryl groups, it allows researchers to investigate how enzymes are activated and how they function .

Investigation of Protein Functions

Apart from enzyme activation, MTSSL is also used to study other protein functions . By blocking sulfhydryl groups, it enables researchers to explore various aspects of protein functionality .

Biochemical Pathways Involving Thiol-dependent Enzymes

MTSSL is commonly used to study biochemical pathways involving thiol-dependent enzymes . It reacts with reduced sulfhydryls (-SH) resulting in their modification to dithiomethane (-S-S-CH3). Treatment with reducing agents, such as dithiothreitol (DTT), 2-mercaptoethanol (2-ME) or Tris (2-carboxyethyl) phosphine hydrochloride (TCEP), will cleave the disulfide groups to restore the original sulfhydryl .

Structural and Conformational Dynamics of Membrane Proteins

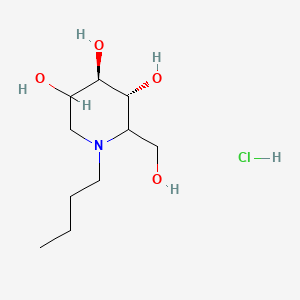

MTSSL is reported to be useful for investigating structural and conformational dynamics of membrane proteins . It is a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe .

Protein Aggregation Studies

MTSSL is used in the study of protein aggregation . By modifying cysteine residues, it allows researchers to investigate how proteins aggregate and the factors influencing this process .

Wirkmechanismus

Target of Action

The primary target of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (hereafter referred to as the compound) is DNA , specifically the N7-deoxyguanosine and N3-deoxyadenosine . These are key components of DNA and play a crucial role in the structure and function of the genetic material.

Mode of Action

The compound acts as an alkylating agent . It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a much lesser extent also methylates at other oxygen and nitrogen atoms in DNA bases . This methylation can interfere with the DNA’s normal functioning, leading to changes in the genetic material.

Biochemical Pathways

The compound’s action affects the DNA replication process . It is believed that the compound stalls replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks . This can lead to a variety of downstream effects, including cell cycle arrest, apoptosis, or mutations.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

The compound’s action results in DNA damage . This damage can lead to a variety of cellular effects, depending on the cell’s ability to repair the damage. In some cases, the damage may lead to cell death or apoptosis.

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGRMWJGHAOGQV-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654073 |

Source

|

| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681034-15-1 |

Source

|

| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How was (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate used to study the BetP transporter dynamics?

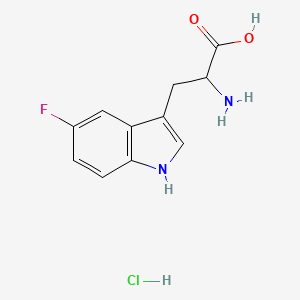

A1: The research used (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate, often abbreviated as MTSL, as a spin label to study the conformational changes of the BetP transporter. The spin label was attached to the protein, and Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy was employed to measure distances between the spin labels. These distances change as the protein undergoes conformational transitions. By analyzing the PELDOR data with molecular dynamics simulations, the researchers were able to correlate specific structural conformations of BetP with different stages of its transport cycle [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

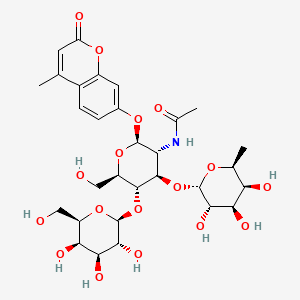

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)